3-Chloro-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions involving indazole derivatives. Indazoles are known for their diverse pharmacological properties, making them significant in drug development.
3-Chloro-4-methyl-1H-indazole is classified as a substituted indazole. Its structure includes a chlorine atom at the third position and a methyl group at the fourth position of the indazole ring. This classification places it among compounds that exhibit various biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 3-Chloro-4-methyl-1H-indazole can be achieved using several methods, primarily focusing on the functionalization of existing indazole derivatives. Common synthetic routes include:
A typical synthesis may involve:
The molecular formula for 3-Chloro-4-methyl-1H-indazole is . The structure consists of an indazole core with specific substituents that influence its chemical properties.
3-Chloro-4-methyl-1H-indazole can participate in various chemical reactions, including:
These reactions often require specific conditions such as temperature control and the presence of bases or acids to facilitate the desired transformations.
The mechanism of action for compounds like 3-Chloro-4-methyl-1H-indazole often involves interaction with biological targets such as enzymes or receptors. The presence of chlorine and methyl groups may enhance lipophilicity, aiding in cellular penetration.
3-Chloro-4-methyl-1H-indazole has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various diseases. Its structural features suggest possible roles in:
Indazole derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure featuring a pyrazole ring fused to benzene. While relatively rare in nature, synthetic indazole compounds have garnered substantial interest due to their diverse pharmacological profiles. The 1H-indazole tautomer predominates due to its thermodynamic stability and serves as the foundational structure for numerous therapeutic agents [5]. Historically, indazole-based drugs have achieved significant clinical success across multiple disease domains. Notable examples include the PARP inhibitor niraparib (ovarian and breast cancer), the multi-kinase inhibitor pazopanib (renal cell carcinoma), and the anti-inflammatory agents bendazac and benzydamine [5]. These agents exemplify the structural versatility and therapeutic relevance of the indazole core in oncology, immunology, and central nervous system (CNS) disorders.
The strategic incorporation of substituents at the C-3 and C-4 positions of the indazole ring has emerged as a critical design principle for optimizing drug-like properties. Early structure-activity relationship (SAR) studies revealed that halogen atoms (particularly chlorine) and alkyl groups (such as methyl) profoundly influence target binding affinity, metabolic stability, and bioavailability. For instance, 1-benzyl-3-arylindazoles demonstrate potent JNK2 inhibitory activity for rheumatoid arthritis treatment, while substituted 1H-indazole carboxamides exhibit subnanomolar monoamine oxidase-B (MAO-B) inhibition for Parkinson's disease therapy [4]. The emergence of 3-chloro-4-methyl-1H-indazole as a synthetic intermediate reflects this evolution, enabling access to compounds with enhanced bioactivity profiles through targeted structural modifications.
Table 1: Clinically Approved Indazole-Based Pharmaceuticals
Drug Name | Indazole Substitution Pattern | Primary Therapeutic Application | Key Molecular Target |
---|---|---|---|
Niraparib | 1H-Indazole derivative | Ovarian/Breast Cancer | PARP-1 Enzyme |
Pazopanib | 1H-Indazole core | Renal Cell Carcinoma | VEGFR/PDGFR Kinases |
Benzydamine | 1-Benzylindazole | Inflammatory Conditions | Unknown (Topical) |
Halogenation, particularly at the C-3 position of indazole, serves multiple strategic roles in drug design. The chloro substituent in 3-chloro-4-methyl-1H-indazole (Molecular Formula: C₈H₇ClN₂; Molecular Weight: 166.61 g/mol) functions as a versatile synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Sonogashira) or nucleophilic substitution [3] [5]. Crucially, the chlorine atom enhances pharmacological activity through:
Concurrently, methylation at C-4 introduces critical advantages:
Table 2: Impact of C-3 and C-4 Substituents on Indazole Properties
Substituent Position | Physicochemical Effect | Biological Consequence | Example Application |
---|---|---|---|
C-3 Chloro | - Increased electron deficiency - Reduced pKa (predicted ~12.4) [3] | - Enhanced enzyme binding affinity - Improved metabolic stability | Antileishmanial agents [1] |
C-4 Methyl | - Elevated log D - Steric bulk addition | - Increased BBB penetration - Blockade of oxidative metabolism | MAO-B inhibitors [4] |
The synergistic interplay between chloro and methyl groups is exemplified in dual MAO-A/B inhibitors, where 4-methylated indazole-5-carboxamides achieve subnanomolar potency and CNS penetration. Molecular dynamics simulations confirm that these substituents stabilize ligand-enzyme complexes through hydrophobic interactions with residues like Ile199 (MAO-B) while maintaining favorable aqueous solubility for drug distribution [4]. Similar synergistic effects are observed in antimicrobial indazole-triazole hybrids, where chloro-methyl substitution patterns enhance Gram-positive bacterial inhibition (MIC: 4.0–8.0 µg/mL against S. pneumoniae) [7].
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7